molecular formula C23H20O4 B14238874 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid CAS No. 304014-75-3

3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid

Cat. No.: B14238874
CAS No.: 304014-75-3
M. Wt: 360.4 g/mol
InChI Key: YSJDAZIZMDSJMD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid is an organic compound with a complex structure that includes benzyloxy and ethenylphenyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the protection of hydroxyl groups, followed by the introduction of benzyloxy and ethenylphenyl groups through nucleophilic substitution reactions. The final step usually involves deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often include rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and ethenylphenyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
  • 3-Benzyloxy-4-methoxy-phenyl-acetic acid
  • 3-Benzyloxy-4-methoxy-benzoic acid ethyl ester

Uniqueness

Compared to similar compounds, 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid has unique structural features that confer distinct chemical and biological properties

Properties

CAS No.

304014-75-3

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-[(4-ethenylphenyl)methoxy]-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C23H20O4/c1-2-17-8-10-19(11-9-17)16-27-22-13-20(23(24)25)12-21(14-22)26-15-18-6-4-3-5-7-18/h2-14H,1,15-16H2,(H,24,25)

InChI Key

YSJDAZIZMDSJMD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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